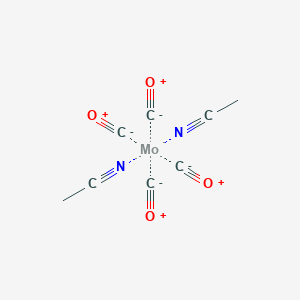

Bis(acetonitrile)tetracarbonylmolybdenum(0); 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

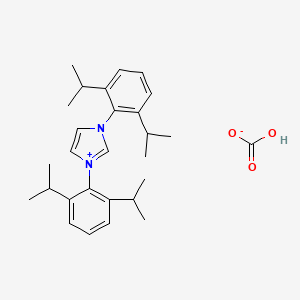

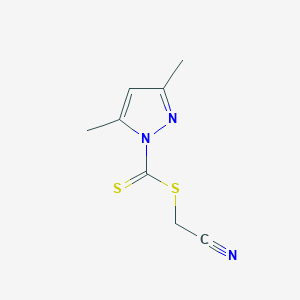

Bis(acetonitrile)tetracarbonylmolybdenum(0) is an organometallic compound sold by American Elements under the trade name AE Organometallics™ . It is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Synthesis Analysis

The synthesis of molybdenum(0) tricarbonyl and tetracarbonyl complexes has been reported . Preparation of these derivatives was accomplished either through thermal replacement of CO in Mo(CO)6 or substitution under milder conditions of piperidine ligands in the precursor cis-[Mo(CO)4(pip)2] .Molecular Structure Analysis

The molecular formula of Bis(acetonitrile)tetracarbonylmolybdenum(0) is C8H6MoN2O4 . The exact mass is 291.938165 g/mol .Physical And Chemical Properties Analysis

Bis(acetonitrile)tetracarbonylmolybdenum(0) appears as a yellow solid . It is insoluble in water . The exact mass is 291.938165 g/mol .Applications De Recherche Scientifique

Mo(CO)4(CH3CN)2 is widely used in scientific research, particularly in the fields of catalysis, organic synthesis, and materials science. It is often used as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds, the synthesis of polymers, and the formation of organometallic complexes. It is also used as a reducing agent in the synthesis of metal-containing compounds, and as a reagent for the synthesis of other compounds. In addition, Mo(CO)4(CH3CN)2 is used in materials science applications, such as the synthesis of nanomaterials and the fabrication of thin films.

Mécanisme D'action

The mechanism of action of Mo(CO)4(CH3CN)2 is not fully understood. However, it is believed that the molybdenum atom in the compound acts as a Lewis acid, which facilitates the formation of new bonds between molecules. Additionally, the acetonitrile ligand is believed to play an important role in the catalytic activity of the compound by acting as a Lewis base, which helps to stabilize the intermediate products of the reaction.

Biochemical and Physiological Effects

Mo(CO)4(CH3CN)2 is not known to have any significant biochemical or physiological effects. However, it is important to note that the compound is toxic if ingested, and should be handled with caution.

Avantages Et Limitations Des Expériences En Laboratoire

Mo(CO)4(CH3CN)2 has a number of advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easier to handle and store. Additionally, it is a relatively inexpensive compound, which makes it more accessible for use in a variety of research projects. However, it is important to note that the compound is toxic if ingested, and should be handled with caution.

Orientations Futures

The potential future directions for Mo(CO)4(CH3CN)2 are numerous. In the field of catalysis, the compound could be used to develop more efficient catalysts for organic reactions and to synthesize new organometallic complexes. In the field of materials science, the compound could be used to synthesize new nanomaterials and to fabricate thin films. Additionally, the compound could be used in the synthesis of new polymers and in the development of new drug delivery systems. Finally, the compound could be used to develop new methods for the synthesis of other compounds, such as metal-containing compounds and heterocyclic compounds.

Méthodes De Synthèse

Mo(CO)4(CH3CN)2 can be synthesized using a variety of methods. One of the most common methods involves the reaction of molybdenum hexacarbonyl (Mo(CO)6) with acetonitrile (CH3CN) in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields Mo(CO)4(CH3CN)2 and carbon dioxide (CO2) as the by-products. Other methods for the synthesis of Mo(CO)4(CH3CN)2 include the reaction of molybdenum trioxide (MoO3) with acetonitrile and the reaction of molybdenum pentacarbonyl (Mo(CO)5) with acetonitrile.

Safety and Hazards

The substance is not classified according to the CLP regulation . It should be handled under inert gas . It should not get in eyes, on skin, or on clothing . If in eyes, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed . The contents should be stored under inert gas .

Propriétés

IUPAC Name |

acetonitrile;carbon monoxide;molybdenum |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H3N.4CO.Mo/c2*1-2-3;4*1-2;/h2*1H3;;;;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSCDDXBSXPYLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6MoN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)

![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)

![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)